molecular formula C9H8N4O4 B8710985 1-Methyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxamide CAS No. 61620-76-6

1-Methyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxamide

Cat. No. B8710985
Key on ui cas rn: 61620-76-6
M. Wt: 236.18 g/mol
InChI Key: ISEKXMRUOUYZBW-UHFFFAOYSA-N
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Patent
US04093812

Procedure details

While cooling and stirring 80 ml of concentrated sulfuric acid at room temperature, add 40 g of 1-methyl-3-(5-nitro-2-furyl)pyrazole-4-carbonitrile thereto. Then stir the resulting mixture for 21 hours at room temperature. Pour thus-obtained solution onto ice for a 97% yield of 1-methyl-3-(5-nitro-2-furyl)pyrazole-4-carboxamide [m.p. 251° to 252.5° C].
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[C:5]([C:7]#[N:8])[C:4]([C:9]2[O:10][C:11]([N+:14]([O-:16])=[O:15])=[CH:12][CH:13]=2)=[N:3]1.S(=O)(=O)(O)[OH:18]>>[CH3:1][N:2]1[CH:6]=[C:5]([C:7]([NH2:8])=[O:18])[C:4]([C:9]2[O:10][C:11]([N+:14]([O-:16])=[O:15])=[CH:12][CH:13]=2)=[N:3]1

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
CN1N=C(C(=C1)C#N)C=1OC(=CC1)[N+](=O)[O-]
Step Two
Name
Quantity
80 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Then stir the resulting mixture for 21 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
While cooling
ADDITION
Type
ADDITION
Details
Pour

Outcomes

Product
Details
Reaction Time
21 h
Name
Type
product
Smiles
CN1N=C(C(=C1)C(=O)N)C=1OC(=CC1)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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